

# Chemical structure and properties of 3-Chloro-5-ethoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-5-ethoxybenzaldehyde

Cat. No.: B8086495

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Title: Technical Whitepaper: **3-Chloro-5-ethoxybenzaldehyde** – Structural Profile, Synthesis, and Applications in Medicinal Chemistry

Executive Summary **3-Chloro-5-ethoxybenzaldehyde** (CAS 2748578-88-1) is a disubstituted aromatic aldehyde serving as a critical intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2] Characterized by the coexistence of an electron-withdrawing chlorine atom and an electron-donating ethoxy group meta to the carbonyl center, this compound offers a unique electronic profile for regioselective functionalization. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and utility as a building block in drug discovery.

## Chemical Identity & Physicochemical Profile

The compound features a benzaldehyde core substituted at the meta positions relative to the formyl group. This 1,3,5-substitution pattern is strategically valuable in medicinal chemistry for accessing "privileged structures" that avoid steric crowding at the ortho positions while maintaining specific electronic vectors.

Table 1: Physicochemical Constants

| Property          | Value / Description  |
|-------------------|--|
| IUPAC Name        | 3-Chloro-5-ethoxybenzaldehyde  |
| CAS Number        | 2748578-88-1   |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>                       |
| Molecular Weight  | 184.62 g/mol   |
| Exact Mass        | 184.0291   |
| Physical State    | Solid (typically off-white to pale yellow crystalline powder)        |
| Solubility        | Soluble in DCM, EtOAc, DMSO, Methanol;<br>Sparingly soluble in water |
| SMILES            | <chem>CCOc1cc(Cl)cc(C=O)c1</chem>                                    |
| InChI Key         | UDNADGXSSYYNKT-UHFFFAOYSA-N  |

## Structural Analysis & Electronic Properties

The reactivity of **3-Chloro-5-ethoxybenzaldehyde** is governed by the interplay of three functional groups on the benzene ring:

- **Formyl Group (-CHO, C1):** A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It directs electrophilic aromatic substitution (EAS) to the meta position, reinforcing the positions occupied by Cl and OEt, making the ring highly deactivated toward further EAS.
- **Chlorine Atom (-Cl, C3):** Exhibits an inductive electron-withdrawing effect (-I) but a weak resonance donating effect (+M). It serves as a potential handle for transition-metal-catalyzed cross-coupling reactions.
- **Ethoxy Group (-OEt, C5):** A strong electron-donating group (EDG) via resonance (+M). It increases electron density at positions ortho and para to itself (C2, C4, C6).

**Reactivity Implication:** The aldehyde carbon is highly electrophilic due to the combined inductive withdrawal of the ring and the chlorine. However, the ethoxy group provides

resonance stabilization, modulating this electrophilicity and preventing instability.

## Synthetic Pathways

The most robust and validated route for synthesizing **3-Chloro-5-ethoxybenzaldehyde** is the O-alkylation of 3-chloro-5-hydroxybenzaldehyde. This pathway ensures regiocontrol, as the precursor already possesses the correct halogenation pattern.

## Protocol: O-Ethylation via Williamson Ether Synthesis

Reaction Overview:  $3\text{-Cl-5-OH-Ph-CHO} + \text{Et-I} + \text{K}_2\text{CO}_3 \rightarrow 3\text{-Cl-5-OEt-Ph-CHO} + \text{KI} + \text{KHCO}_3$

Reagents:

- Substrate: 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0)[1][3]
- Alkylating Agent: Iodoethane (Ethyl Iodide) or Bromoethane[4]
- Base: Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) or Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with 3-chloro-5-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration).
- Deprotonation: Add anhydrous  $\text{K}_2\text{CO}_3$  (1.5 – 2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution typically turns yellow/orange.
- Alkylation: Dropwise add Iodoethane (1.2 equiv) to the suspension.
- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol (more polar) should disappear, yielding the less polar ether product.

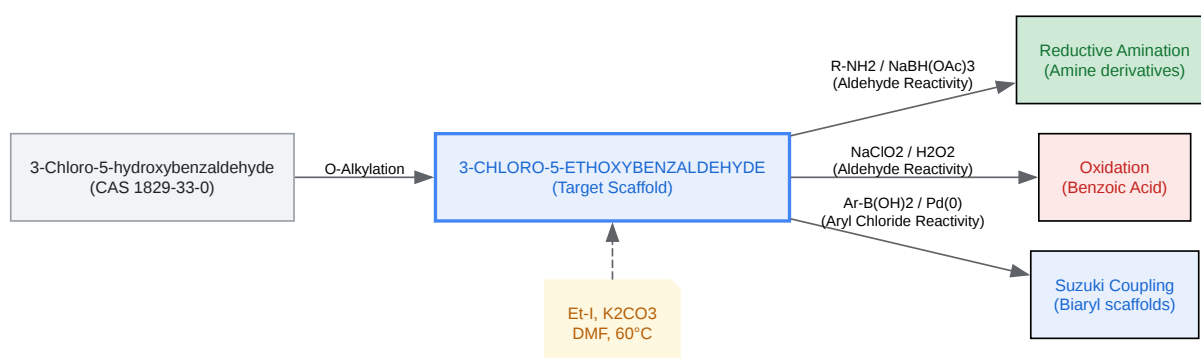
- Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).
- Purification: Wash the combined organic layer with water (2x) and brine (1x) to remove DMF. Dry over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Isolation: Purify via flash column chromatography (SiO<sub>2</sub>, gradient 0-20% EtOAc in Hexanes) or recrystallization from Ethanol/Water if solid.

#### Validation Criteria:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the disappearance of the phenolic -OH singlet (~5-6 ppm) and the appearance of the ethoxy pattern: a quartet (~4.1 ppm, 2H) and a triplet (~1.4 ppm, 3H). The aldehyde proton remains a distinct singlet at ~9.9 ppm.

## Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis workflow and the divergent reactivity pathways available for this scaffold.



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Figure 1: Synthetic route from phenolic precursor and downstream reactivity map illustrating the dual-functional nature of the scaffold.<sup>[5][6]</sup>

## Applications in Drug Discovery

**3-Chloro-5-ethoxybenzaldehyde** serves as a versatile "linker" or "head group" in medicinal chemistry.[7]

1. **Fragment-Based Drug Design (FBDD):** The molecule fits the "Rule of 3" for fragments (MW < 300, cLogP < 3). It allows researchers to probe hydrophobic pockets (via the ethoxy/chloro groups) while engaging in hydrogen bonding or covalent trapping (via the aldehyde).

2. **Reductive Amination Scaffold:** The aldehyde group is the primary handle for diversification. Reaction with primary or secondary amines followed by reduction (using  $\text{NaBH}(\text{OAc})_3$ ) yields benzylamines.

- **Application:** Synthesis of GPCR ligands where the 3,5-substitution pattern mimics specific neurotransmitter pharmacophores.

3. **Biaryl Construction:** While aryl chlorides are generally less reactive than bromides, the 3-position chlorine can participate in Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings using advanced ligand systems (e.g., XPhos, SPhos).

- **Utility:** Creating biaryl ether cores found in kinase inhibitors.

## Handling & Safety (SDS Summary)

Hazard Classification (GHS):

- **Signal Word:** Warning
- **H315:** Causes skin irritation.
- **H319:** Causes serious eye irritation.
- **H335:** May cause respiratory irritation.

Handling Protocols:

- **PPE:** Wear nitrile gloves, safety goggles, and a lab coat. Handle within a certified chemical fume hood.

- Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time; sealed storage is critical for maintaining purity.

## References

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